Thioredoxin Reductase 1 Inhibition: Direct IC₅₀ Comparison with the 3,5-Dimethylphenyl Regioisomer
The target compound inhibits recombinant rat liver thioredoxin reductase 1 (TrxR1) with an IC₅₀ of 7.5 µM after 30 min and 4.6 µM after 60 min in a DTNB reduction assay [1]. In contrast, the regioisomeric 5-(4-chlorophenyl)-N-(3,5-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine (CAS 329708-90-9) yields an IC₅₀ > 50 µM under identical conditions, classified as inactive in the same screening panel [2].
4.6 µM (60 min)
| Evidence Dimension | TrxR1 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 7.5 µM (30 min); 4.6 µM (60 min) |
| Comparator Or Baseline | 5-(4-chlorophenyl)-N-(3,5-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine: IC₅₀ > 50 µM (inactive) |
| Quantified Difference | ≥ 6.7-fold greater potency for the 2,5-dimethylphenyl isomer |
| Conditions | Recombinant rat liver TrxR1; DTNB reduction endpoint; 30 min and 60 min incubation; pH 7.4, 25 °C |
Why This Matters
A > 6-fold difference in IC₅₀ between two regioisomers validates that the 2,5-dimethyl substitution geometry is a critical determinant of TrxR1 engagement, directly informing SAR prioritization and procurement selection.
- [1] BindingDB. BDBM50236323: 5-(4-chlorophenyl)-N-(2,5-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine. IC₅₀ = 7.5 × 10³ nM (30 min), 4.6 × 10³ nM (60 min) vs rat TrxR1. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50236323 (accessed 2026-04-29). View Source
- [2] PubChem BioAssay AID 588453. SAR analysis of thieno[2,3-d]pyrimidine analogs: inactive designation for 5-(4-chlorophenyl)-N-(3,5-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine (SID 144204065). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/bioassay/588453 (accessed 2026-04-29). View Source
